REACTION_SMILES
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[CH3:14][CH2:15][OH:16].[K+:13].[OH-:12].[P:1](=[S:2])([O:3][CH2:4][CH3:5])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11]>>[K+:13].[P:1](=[S:2])([O:3][CH2:4][CH3:5])([O:6][CH2:7][CH3:8])[O-:9]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOP(=S)(OCC)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOP([O-])(=S)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:14][CH2:15][OH:16].[K+:13].[OH-:12].[P:1](=[S:2])([O:3][CH2:4][CH3:5])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11]>>[K+:13].[P:1](=[S:2])([O:3][CH2:4][CH3:5])([O:6][CH2:7][CH3:8])[O-:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOP(=S)(OCC)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOP([O-])(=S)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |